molecular formula C16H21N3O2 B1661284 tert-butyl N-{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}carbamate CAS No. 892393-30-5

tert-butyl N-{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}carbamate

Cat. No. B1661284
M. Wt: 287.36
InChI Key: AHSNANZIEAQXRB-UHFFFAOYSA-N
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Patent
US07635697B2

Procedure details

1-[3-[(tert-Butoxycarbonyl)amino]phenyl]methanol (10 g, 44.8 mmoles) (Ref.: F. J. Brown, P. R. Bernstein, L. A. Cronk, D. L. Dosset, K. C. Hebbel. T. P. Maduskuie, Jr., H. S. Shapiro, E. P. Vacek, Y. K. Lee, A. K. Willard, R. D. Krell and D. W. Snyder, J. Med. Chem., 32, 1989, 807-826) (10 g, 44.8 mmoles) was dissolved in anhydrous pyridine (51 mL) and the solution was cooled to 0° C. p-Toluenesulfonyl chloride (10.25 g, 53.7 mmoles) was added and the mixture was stirred at 0° C. for 2.5 h under argon. The pyridine was azeotroped off with toluene at 51° C. and the residue was taken up in anhydrous DMF (50 mL). 2-Methylimidazole (4.05 g, 49.3 mmoles) was dissolved in anhydrous DMF (123 mL) and 95% sodium hydride (1.24 g, 49.3 mmoles) was added in portions over 20 min to the stirred solution under argon at 25° C. The mixture was stirred at 25° C. for 1.5 h. The title tosylate above in anhydrous DMF was added dropwise over 15 min and the mixture was stirred at 25° C. for 2.5 h. The solution was evaporated to dryness and the residue was chromatographed on silica gel using 0.25%.2.5% (10% conc. NH4OH in methanol)-dichloromethane as the eluant to give the title compound (0.8412 g, 6.5%): FABMS: m/z 288.3 (MH+); HRFABMS: m/z 526.3036 (MH+), Calcd. C28H40N5O5: m/z 526.3029; δH (CDCl3) 1.50 (9H, s, CH3), 2.34 (3H, s, 2-CH3), 5.02 (2H, s, CH2-Im), 6.67 (1H, d, Ar—H4), 6.84 (1H, s, Im-H5), 6.95 (1H, s, Im-H4), 7.19 (1H, s, Ar—H2) and 7.28 ppm (2H, m, Ar—H5 and Ar—H6); δC (CDCl3) CH3: 13.0, 28.4, 28.4, 28.4; CH2: 49.8; CH: 116.6, 118.0, 120.1, 121.0, 127.0, 129.7; C, 80.7, 137.2, 139.3, 145.0, 152.8.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two
Quantity
4.05 g
Type
reactant
Reaction Step Three
Name
Quantity
123 mL
Type
solvent
Reaction Step Three
Quantity
1.24 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
51 mL
Type
solvent
Reaction Step Six
Name
Yield
10%
Yield
6.5%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH2:15]O)[CH:12]=[CH:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[CH3:28][C:29]1[NH:30][CH:31]=[CH:32][N:33]=1.[H-].[Na+].S(C1C=CC(C)=CC=1)([O-])(=O)=O>N1C=CC=CC=1.CN(C=O)C>[NH4+:8].[OH-:5].[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH2:15][N:30]2[CH:31]=[CH:32][N:33]=[C:29]2[CH3:28])[CH:12]=[CH:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C=CC1)CO
Step Two
Name
Quantity
10.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
4.05 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
123 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
1.24 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
51 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2.5 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The pyridine was azeotroped off with toluene at 51° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel using 0.25%

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
[NH4+].[OH-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C=CC1)CN1C(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8412 g
YIELD: PERCENTYIELD 6.5%
YIELD: CALCULATEDPERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.